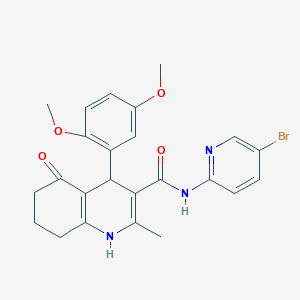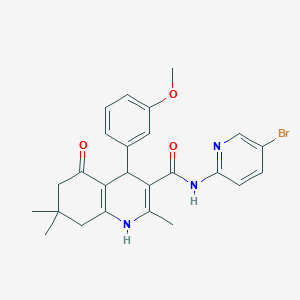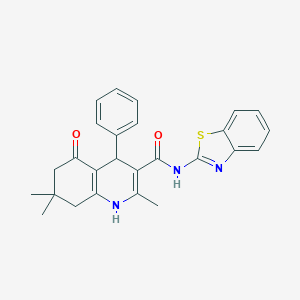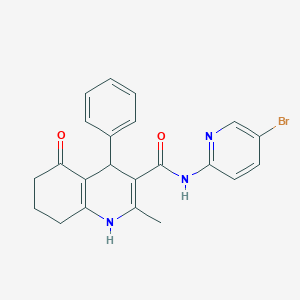![molecular formula C27H17F3N2OS B304308 [3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](biphenyl-4-yl)methanone](/img/structure/B304308.png)
[3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](biphenyl-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](biphenyl-4-yl)methanone, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
Mecanismo De Acción
[3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](biphenyl-4-yl)methanone selectively inhibits BTK by binding to the enzyme's active site and preventing its activation. BTK plays a crucial role in B-cell signaling, and its inhibition leads to the disruption of various downstream pathways, including the PI3K/AKT and NF-κB pathways. This ultimately leads to the induction of apoptosis in B-cells.
Biochemical and physiological effects:
[3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](biphenyl-4-yl)methanone has been shown to induce apoptosis in B-cells, both in vitro and in vivo. In preclinical models of CLL, MCL, and DLBCL, [3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](biphenyl-4-yl)methanone also demonstrated inhibition of tumor growth and prolonged survival. [3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](biphenyl-4-yl)methanone has also been shown to modulate the tumor microenvironment by reducing the number of regulatory T-cells and myeloid-derived suppressor cells, which can impair anti-tumor immunity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of [3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](biphenyl-4-yl)methanone is its selectivity for BTK, which reduces the risk of off-target effects. [3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](biphenyl-4-yl)methanone also has good pharmacokinetic properties, with a long half-life and good oral bioavailability. However, [3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](biphenyl-4-yl)methanone has shown some limitations in preclinical studies, including the development of resistance and the potential for toxicity in non-B-cells.
Direcciones Futuras
There are several potential future directions for the development of [3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](biphenyl-4-yl)methanone. One direction is the evaluation of [3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](biphenyl-4-yl)methanone in combination with other anti-cancer agents, such as immune checkpoint inhibitors and CAR-T cell therapy. Another direction is the exploration of [3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](biphenyl-4-yl)methanone in other B-cell malignancies, such as Waldenström macroglobulinemia and follicular lymphoma. Finally, the development of next-generation BTK inhibitors with improved selectivity and potency is another potential future direction for this class of drugs.
Métodos De Síntesis
The synthesis of [3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](biphenyl-4-yl)methanone involves several steps, including the preparation of key intermediates and the coupling of different functional groups. The process typically starts with the synthesis of 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then coupled with biphenyl-4-ylmethanol to yield [3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](biphenyl-4-yl)methanone.
Aplicaciones Científicas De Investigación
[3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](biphenyl-4-yl)methanone has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, [3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](biphenyl-4-yl)methanone demonstrated potent inhibition of BTK activity and induced apoptosis in B-cells. [3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](biphenyl-4-yl)methanone also showed synergy with other anti-cancer agents, such as venetoclax and lenalidomide, in preclinical models of CLL and MCL.
Propiedades
Nombre del producto |
[3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](biphenyl-4-yl)methanone |
|---|---|
Fórmula molecular |
C27H17F3N2OS |
Peso molecular |
474.5 g/mol |
Nombre IUPAC |
[3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C27H17F3N2OS/c28-27(29,30)20-15-21(18-9-5-2-6-10-18)32-26-22(20)23(31)25(34-26)24(33)19-13-11-17(12-14-19)16-7-3-1-4-8-16/h1-15H,31H2 |
Clave InChI |
CPPRJBMCZWHRLT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=C(C4=C(S3)N=C(C=C4C(F)(F)F)C5=CC=CC=C5)N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=C(C4=C(S3)N=C(C=C4C(F)(F)F)C5=CC=CC=C5)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B304246.png)
![3-amino-N-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B304250.png)